

Nesiritide (Acetate): A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Nesiritide, a recombinant form of human B-type natriuretic peptide (hBNP). It is intended to serve as a comprehensive resource, detailing its molecular characteristics, mechanism of action, and relevant experimental protocols for research and development.

Core Molecular and Physical Data

Nesiritide is a 32-amino acid polypeptide.[1] The acetate salt form is a common preparation for pharmaceutical use. Key quantitative data for both Nesiritide and its acetate form are summarized below.

Property	Nesiritide	Nesiritide Acetate
Molecular Formula	C143H244N50O42S4[2]	C145H248N50O44S4[3]
Molecular Weight	3464.0 g/mol [1][2][4]	3524.1 g/mol [3]
CAS Number	124584-08-3[2][5]	114471-18-0[3]

Mechanism of Action and Signaling Pathway

Nesiritide exerts its physiological effects by mimicking endogenous B-type natriuretic peptide (BNP).[6] It primarily acts as a vasodilator, leading to reductions in both preload and afterload.





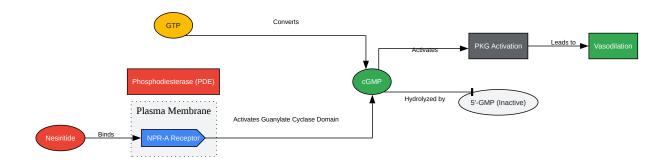


[6] This is achieved through a well-defined signaling cascade initiated by its binding to the natriuretic peptide receptor-A (NPR-A).[5]

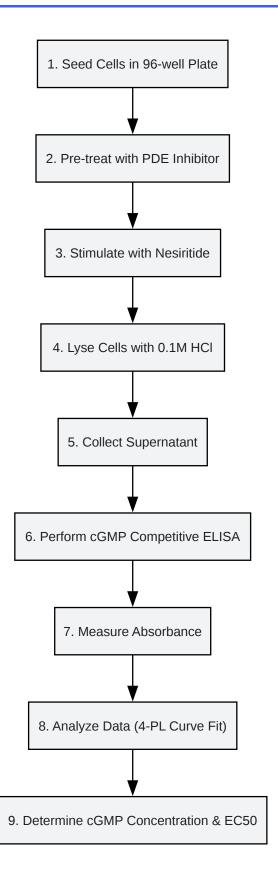
The binding of Nesiritide to NPR-A, a particulate guanylate cyclase receptor found on the surface of vascular smooth muscle and endothelial cells, triggers a conformational change in the receptor.[1][7] This allosteric activation of the intracellular guanylate cyclase domain catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][7]

The accumulation of intracellular cGMP serves as a second messenger, activating cGMP-dependent protein kinases (PKG).[7] This ultimately leads to the relaxation of vascular smooth muscle, resulting in vasodilation.[1] The signaling cascade is naturally attenuated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP to the inactive 5'-GMP.[7] Furthermore, Nesiritide is cleared from circulation through binding to clearance receptors and proteolytic cleavage by enzymes like neutral endopeptidase.[1]









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